- Thiobenzoylthioglycolic acidOrganic Syntheses, 1962, 42, 100-3,
Cas no 942-91-6 (S-(Thiobenzoyl)thioglycolic Acid)

942-91-6 structure
Produktname:S-(Thiobenzoyl)thioglycolic Acid
S-(Thiobenzoyl)thioglycolic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(Benzothioylthio)acetic acid
- S-(Thiobenzoyl)thioglycolic acid
- Dithiobenzoic acid carboxymethyl ester
- [(Phenylcarbonothioyl)thio]acetic acid
- 2-(benzenecarbonothioylsulfanyl)acetic acid
- (benzenecarbothioylsulfanyl)acetic acid
- 2-((phenylcarbonothioyl)thio)acetic acid
- 2-(benzenecarbothioylsulfanyl)acetic acid
- Acetic acid,[(phenylthioxomethyl)thio]
- Carboxymethyl dithiobenzoate
- Dithiobenzoesaeurecarboxylmethylester
- Dithiobenzoesaeurecarboxymethylester
- Thiobenzoyl thioglycolate
- Thiobenzoylthioacetic acid
- (Thiobenzoylthio)acetic Acid
- 2-[(Phenylthioxomethyl)thio]acetic acid (ACI)
- Acetic acid, [(phenylthioxomethyl)thio]- (9CI)
- Acetic acid, mercapto-, dithiobenzoate (8CI)
- Benzoic acid, dithio-, carboxymethyl ester (6CI)
- Benzoic acid, dithio-, ester with mercaptoacetic acid (7CI, 8CI)
- 2-(Phenylcarbonothioylthio)acetic acid
- 2-(Thiobenzoylthio)acetic acid
- NSC 42331
- NSC 68200
- STK331992
- 2-(benzenecarbonothioylsulfanyl)aceticacid
- CHEMBL457019
- MFCD00004927
- Benzoic acid, dithio-, carboxymethyl ester
- C9H8O2S2
- CCG-51440
- DB-057483
- Thiobenzoylthioglycolic acid
- ((Phenylthioxomethyl)thio)acetic acid
- Benzoic acid, ester with mercaptoacetic acid
- J-506228
- S-Thiobenzoylthioglycolic acid
- SR-01000640736-1
- CS-W014999
- S-(Thiobenzoyl)thioglycolic acid, 99%
- DTXSID30240972
- Benzoic acid, dithio-, ester with mercaptoacetic acid
- (Benzothioylsulfanyl)acetic acid #
- NSC42331
- NSC-68200
- [(phenylcarbonothioyl)sulfanyl]acetic acid
- BP-30120
- S-(Thiobenzoyl)thioglycolic acid; Dithiobenzoic acid carboxymethyl ester
- ALBB-004078
- NS00040371
- 2-((Phenylcarbonothioyl)thio)aceticacid
- HMS1531O09
- NSC68200
- T2401
- Benzoic acid, carboxymethyl ester
- SY053104
- D77774
- XBEIANFIOZTEDE-UHFFFAOYSA-
- AKOS000321343
- EINECS 213-393-0
- InChI=1/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
- Maybridge4_003837
- SCHEMBL162936
- 942-91-6
- NSC-42331
- Acetic acid, [(phenylthioxomethyl)thio]-
- 2-(Phenylcarbonothioylsulfanyl)acetic acid
- AS-64489
- Thiobenzoylsulfanylacetic acid
- S-(Thiobenzoyl)thioglycolic Acid
-
- MDL: MFCD00004927
- Inchi: 1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
- InChI-Schlüssel: XBEIANFIOZTEDE-UHFFFAOYSA-N
- Lächelt: O=C(CSC(C1C=CC=CC=1)=S)O
Berechnete Eigenschaften
- Genaue Masse: 211.99700
- Monoisotopenmasse: 211.99657184g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 4
- Komplexität: 198
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Oberflächenladung: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 94.7Ų
Experimentelle Eigenschaften
- Farbe/Form: Dunkelrote Flüssigkeit
- Dichte: 1.3790
- Schmelzpunkt: 126.0 to 130.0 deg-C
- Löslichkeit: acetone: soluble25mg/mL, clear
- PSA: 94.69000
- LogP: 2.17990
- Löslichkeit: Löslich in Wasser
S-(Thiobenzoyl)thioglycolic Acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 3335
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Gefahrenklasse:IRRITANT
S-(Thiobenzoyl)thioglycolic Acid Zolldaten
- HS-CODE:29309070
- Zolldaten:
China Zollkodex:
2930909090Übersicht:
299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
S-(Thiobenzoyl)thioglycolic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-64489-25G |
2-(benzenecarbothioylsulfanyl)acetic acid |
942-91-6 | >97% | 25g |
£357.00 | 2025-02-09 | |
BAI LING WEI Technology Co., Ltd. | 385880-25G |
S-(Thiobenzoyl)thioglycolic acid, 99% |
942-91-6 | 99% | 25G |
¥ 2081 | 2022-04-26 | |
Chemenu | CM115159-25g |
[(phenylcarbonothioyl)thio]acetic acid |
942-91-6 | 95%+ | 25g |
$218 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 157880-10G |
S-(Thiobenzoyl)thioglycolic Acid |
942-91-6 | 10g |
¥1738.53 | 2023-12-10 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2401-5G |
S-(Thiobenzoyl)thioglycolic Acid |
942-91-6 | >97.0%(GC)(T) | 5g |
¥150.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S101895-5g |
S-(Thiobenzoyl)thioglycolic Acid |
942-91-6 | 99% | 5g |
¥387.90 | 2023-09-01 | |
eNovation Chemicals LLC | K63111-25g |
Acetic acid, 2-[(phenylthioxomethyl)thio]- |
942-91-6 | 97% | 25g |
$140 | 2024-06-08 | |
Alichem | A019122103-100g |
2-((Phenylcarbonothioyl)thio)acetic acid |
942-91-6 | 95% | 100g |
$660.19 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S97930-1g |
2-((Phenylcarbonothioyl)thio)acetic acid |
942-91-6 | 1g |
¥158.0 | 2021-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236687-10 g |
S-(Thiobenzoyl)thioglycolic acid, |
942-91-6 | 10g |
¥895.00 | 2023-07-10 |
S-(Thiobenzoyl)thioglycolic Acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Solvents: Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Piperidine , Iodine Solvents: Tetrahydrofuran ; rt
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, neutralized, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, neutralized, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- 2-(Phenylcarbonothioylsulfanyl)acetic acidActa Crystallographica, 2010, 66(10),,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 20 min, rt; rt → 40 °C; reflux
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt → 90 °C; 5 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux; cooled; 30 min, cooled
1.2 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt → 90 °C; 5 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux; cooled; 30 min, cooled
Referenz
- Antitumor compounds, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt → 80 °C; 2 h, reflux; reflux → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Solvents: Tetrahydrofuran ; rt → 100 °C; 24 h, 100 °C
1.2 0 °C; 0 °C → rt
1.3 Solvents: Tetrahydrofuran ; rt → 100 °C; 24 h, 100 °C
Referenz
- Porphyrin and Galactosyl Conjugated Micelles for Targeting Photodynamic TherapyPharmaceutical Research, 2010, 27(1), 187-199,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Asymmetric catalytic alkynylation of thiazolones and azlactones for synthesis of quaternary α-amino acid precursorsOrganic & Biomolecular Chemistry, 2021, 19(23), 5087-5092,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux; 2 h, reflux; reflux → 0 °C
1.2 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 24 h, rt
1.4 Reagents: Hydrochloric acid ; pH 2
1.2 0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; 24 h, rt
1.4 Reagents: Hydrochloric acid ; pH 2
Referenz
- Synthesis and biological evaluation of 5'-phenyl-3'H-spiro-[indoline-3,2'-[1,3,4]oxadiazol]-2-one analogsChinese Chemical Letters, 2013, 24(10), 929-933,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
1.2 -
1.3 Reagents: Hydrogen ion
1.2 -
1.3 Reagents: Hydrogen ion
Referenz
- Syntheses and antitumor activities of N'1,N'3-dialkyl-N'1,N'3-di-(alkylcarbonothioyl) malonohydrazide: The discovery of elesclomolBioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5070-5076,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Solvents: Water ; 5 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Potassium hydrogen sulfidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 80 °C
1.2 24 h
1.3 rt; 24 h, rt
1.2 24 h
1.3 rt; 24 h, rt
Referenz
- Synthesis of Thermo-Sensitive Micellar Aggregates Self-Assembled from Biotinylated PNAS-b-PNIPAAm-b-PCL Triblock Copolymers for Tumor TargetingJournal of Physical Chemistry C, 2009, 113(26), 11262-11267,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagentARKIVOC (Gainesville, 2019, (3), 67-78,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Sulfur Solvents: Dimethylformamide
1.2 -
1.2 -
Referenz
- Dithiocarboxylic acids, dithiocarboxylic esters, or thiocarboxylic amides by reaction of methylene-active chloromethyl compounds with sulfurJournal fuer Praktische Chemie (Leipzig), 1989, 331(2), 243-62,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; rt → reflux; 24 h, reflux
1.2 Solvents: Tetrahydrofuran ; rt → reflux; 24 h, reflux
Referenz
- Preparation of α,ω-telechelic hexyl acrylate polymers with [bond]OH, [bond]COOH, and [bond]NH2 functional groups by RAFTJournal of Polymer Science, 2010, 48(14), 3033-3051,
S-(Thiobenzoyl)thioglycolic Acid Raw materials
S-(Thiobenzoyl)thioglycolic Acid Preparation Products
S-(Thiobenzoyl)thioglycolic Acid Verwandte Literatur
-
Lukas Mai,Dina Maniar,Frederik Zysk,Judith Sch?bel,Thomas D. Kühne,Katja Loos,Anjana Devi Dalton Trans. 2022 51 1384
-
Hai Huang,Wen Yang,Zuliang Chen,Zengwei Lai,Jianwei Sun Chem. Sci. 2019 10 9586
-
Manuel Ahumada,Eduardo Lissi,Ana Maria Montagut,Francisco Valenzuela-Henríquez,Natalia L. Pacioni,Emilio I. Alarcon Analyst 2017 142 2067
-
Nikki Pullan,Max Liu,Paul D. Topham Polym. Chem. 2013 4 2272
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Porfirio López-Domínguez,Jesús Eduardo Rivera-Peláez,Gabriel Jaramillo-Soto,José Fernando Barragán-Aroche,Eduardo Vivaldo-Lima React. Chem. Eng. 2020 5 547
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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